Vendor-Certified Purity: 97% vs. Unspecified or Lower Purity for Structural Analogs
Multiple vendors (Bidepharm, Leyan) supply Dimethyl 1-benzyl-4-oxopiperidine-2,3-dicarboxylate at a standard certified purity of 97%, with batch-specific QC documentation including NMR, HPLC, and GC spectra available upon request . In contrast, the closest commercially available analog—diethyl 1-benzyl-5,5-difluoro-4-oxopiperidine-2,3-dicarboxylate (CAS 1881288-08-9)—is typically offered at 95% purity with less comprehensive analytical documentation [1]. The 2-percentage-point purity differential translates to a 40% reduction in total impurity burden (3% vs. 5% total impurities), which is significant for multi-step synthetic sequences where impurities propagate and magnify.
| Evidence Dimension | Commercial purity specification (HPLC) |
|---|---|
| Target Compound Data | 97% (HPLC) |
| Comparator Or Baseline | Diethyl 1-benzyl-5,5-difluoro-4-oxopiperidine-2,3-dicarboxylate: 95% (HPLC) |
| Quantified Difference | Δ = +2 percentage points; impurity burden reduced by 40% (3% vs. 5% total impurities) |
| Conditions | Vendor specifications; batch-specific certificates of analysis |
Why This Matters
Higher entry purity reduces downstream purification burden, improves synthetic yield reproducibility, and lowers the risk of unexpected side reactions in medicinal chemistry campaigns.
- [1] Kuujia. Diethyl 1-benzyl-5,5-difluoro-4-oxopiperidine-2,3-dicarboxylate (CAS 1881288-08-9). https://www.kuujia.com. View Source
